molecular formula C14H12O4 B600630 Oxyresveratrol CAS No. 29700-22-9

Oxyresveratrol

Cat. No. B600630
CAS RN: 29700-22-9
M. Wt: 244.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyresveratrol is a stilbenoid found in the heartwood of Artocarpus lakoocha and in the traditional drug ‘Puag-Haad’ made from it . It is also the aglycone of mulberroside A, a compound found in Morus alba, the white mulberry . Oxyresveratrol is a potent tyrosinase inhibitor .


Synthesis Analysis

Oxyresveratrol can be easily obtained from plant materials by conventional methods . Several systems for both qualitative and quantitative analysis of oxyresveratrol contents in plant materials and plant products are available .


Molecular Structure Analysis

The structure of oxyresveratrol (systematic name: 4- [ ( E )-2- (3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol; C 14 H 12 O 4) contains a trans -1,2-diphenylethylene nucleus with two OH groups on each of the aromatic rings .


Chemical Reactions Analysis

The unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability, have posed challenges to its development as a useful therapeutic agent .


Physical And Chemical Properties Analysis

Oxyresveratrol has a chemical formula of C 14 H 12 O 4 and a molar mass of 244.24 g/mol . It has low water solubility and poor oral availability and stability .

Scientific Research Applications

Inhibition of Tyrosinase and Melanogenesis

  • Application : ORV is used in cosmetics for its anti-tyrosinase properties . Tyrosinase is an enzyme that catalyzes the production of melanin, which gives color to the skin, hair, and eyes. By inhibiting this enzyme, ORV can potentially lighten skin color and treat hyperpigmentation disorders.
  • Results : While individual results can vary, some studies have found that ORV can effectively lighten skin color with regular use .

Antioxidant and Anti-inflammatory Activities

  • Application : ORV has been shown to have antioxidant and anti-inflammatory properties . This makes it potentially useful in treating a variety of conditions characterized by inflammation and oxidative stress, such as arthritis and certain cardiovascular diseases.
  • Results : Research has shown that ORV can reduce inflammation and oxidative stress in certain conditions, but more research is needed to fully understand its effects and potential uses .

Neuroprotective Effects

  • Application : ORV has been found to have protective effects against neurological disorders . This could potentially make it useful in treating conditions like Alzheimer’s disease and Parkinson’s disease.
  • Results : While research is still in the early stages, some studies have found that ORV can reduce the severity of symptoms and slow the progression of certain neurological disorders .

Antineoplastic Activity

  • Application : ORV has been found to possess antitumor activity . This suggests that it could potentially be used in the treatment of various types of cancer.
  • Results : While research is still in the early stages, some studies have found that ORV can inhibit the growth of certain types of cancer cells .

Antiviral Activity

  • Application : ORV has been found to possess antiviral activity . This suggests that it could potentially be used in the treatment of various viral infections.
  • Results : While research is still in the early stages, some studies have found that ORV can inhibit the replication of certain viruses .

Treatment of Digestive Ailments

  • Application : ORV has been found to have protective effects against digestive ailments . This could potentially make it useful in treating conditions like gastritis and peptic ulcers.
  • Results : While research is still in the early stages, some studies have found that ORV can reduce the severity of symptoms and slow the progression of certain digestive disorders .

Cardiovascular Protection

  • Application : ORV has been found to have protective effects against cardiovascular diseases . This could potentially make it useful in treating conditions like atherosclerosis and hypertension.
  • Results : While research is still in the early stages, some studies have found that ORV can reduce the severity of symptoms and slow the progression of certain cardiovascular disorders .

Antimicrobial Activity

  • Application : ORV has been found to possess antimicrobial activity . This suggests that it could potentially be used in the treatment of various bacterial and fungal infections.
  • Results : While research is still in the early stages, some studies have found that ORV can inhibit the growth of certain bacteria and fungi .

Metabolic Syndrome Management

  • Application : ORV has been found to have beneficial effects in managing metabolic syndrome . This could potentially make it useful in treating conditions like diabetes and obesity.
  • Results : While research is still in the early stages, some studies have found that ORV can improve insulin sensitivity and reduce body weight in certain conditions .

Safety And Hazards

When handling oxyresveratrol, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Recently, several delivery systems have emerged, with promising outcomes that may improve chances for the clinical study of oxyresveratrol . These developments could potentially overcome the challenges posed by the unfavorable pharmacokinetic properties of oxyresveratrol .

properties

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAOJSHSJQANO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030442
Record name Oxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyresveratrol

CAS RN

29700-22-9, 4721-07-7
Record name Oxyresveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29700-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puag-haad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyresveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxystilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYRESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5,530
Citations
L Xu, C Liu, W Xiang, H Chen, X Qin… - International Journal of …, 2014 - cabdirect.org
… substance of stilbenes, oxyresveratrol has various kinds of … of oxyresveratrol and its derivatives were reviewed. Future perspectives and challenges involved in the use of oxyresveratrol …
Number of citations: 42 www.cabdirect.org
K Likhitwitayawuid - Molecules, 2021 - mdpi.com
… Oxyresveratrol can be easily obtained from plant materials by conventional methods, and … of oxyresveratrol contents in plant materials and plant products are available. Oxyresveratrol …
Number of citations: 36 www.mdpi.com
YM Kim, J Yun, CK Lee, H Lee, KR Min… - Journal of Biological …, 2002 - ASBMB
… oxyresveratrol exhibited more than 50% inhibition at 100 μm on l-tyrosine oxidation by murine tyrosinase activity; oxyresveratrol … the reversibility of oxyresveratrol as a noncompetitive …
Number of citations: 453 www.jbc.org
KO Chung, BY Kim, MH Lee, YR Kim… - Journal of Pharmacy …, 2003 - academic.oup.com
… Oxyresveratrol possesses structural … A and oxyresveratrol as the active principles of Mori Cortex by using the carrageenin-induced edema model in rats. The effects of oxyresveratrol on …
Number of citations: 279 academic.oup.com
N Chatsumpun, T Chuanasa, B Sritularak, V Lipipun… - Molecules, 2016 - mdpi.com
Oxyresveratrol (2,4,3′,5′-tetrahydroxystilbene, 1), a phytoalexin present in large amounts in the heartwood of Artocarpus lacucha Buch.-Ham., has been reported to possess a wide …
Number of citations: 34 www.mdpi.com
W Chen, SCM Yeo, MGAA Elhennawy, HS Lin - Journal of functional foods, 2016 - Elsevier
To evaluate the potential of oxyresveratrol (OXY), a dietary polyphenol with various health-promoting activities as a nutraceutical/functional food ingredient, its absolute oral …
Number of citations: 69 www.sciencedirect.com
S Maneechai, K Likhitwitayawuid, B Sritularak… - Medical Principles and …, 2009 - karger.com
… for the determination of oxyresveratrol content in Artocarpuslakoocha … of oxyresveratrol previously isolated from A. lakoocha heartwood, and was used to analyze the oxyresveratrol …
Number of citations: 59 karger.com
NH Shin, SY Ryu, EJ Choi, SH Kang, ILM Chang… - Biochemical and …, 1998 - Elsevier
… effects on the enzyme activity by oxyresveratrol and some related hydroxystilbene analogs in … Inhibitory Effect by Oxyresveratrol Oxyresveratrol used in this study was initially isolated …
Number of citations: 345 www.sciencedirect.com
P Ouiyangkul, V Tantishaiyakul, N Hirun - International Journal of …, 2020 - Elsevier
Oxyresveratrol (OXY) exhibits poor bioavailability due to its low solubility. Cocrystals are effective in improving solubility of OXY. In this study, principal component analysis (PCA) was …
Number of citations: 23 www.sciencedirect.com
N Aftab, K Likhitwitayawuid, A Vieira - Natural Product Research, 2010 - Taylor & Francis
Resveratrol (1) and oxyresveratrol (2) are phytoalexins with antioxidant activities (AAs) and proposed effects against several pathological processes. The main objective of this study …
Number of citations: 62 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.